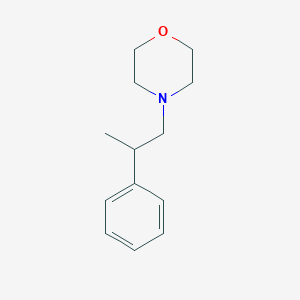

4-(2-phenylpropyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylpropyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-12(13-5-3-2-4-6-13)11-14-7-9-15-10-8-14/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRENTAXEJRYOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(2-phenylpropyl)morpholine

Established methods for the synthesis of this compound primarily involve classical organic reactions such as reductive amination, cyclization of suitable precursors, and N-alkylation strategies.

Reductive Amination Strategies

Reductive amination is a widely employed method for the synthesis of amines and their derivatives. In the context of this compound, this strategy typically involves the reaction of phenylacetone (B166967) with morpholine (B109124) to form an intermediate enamine or iminium ion, which is then reduced to the final product. designer-drug.comwordpress.com This two-step, one-pot reaction is a cornerstone in the formation of many substituted amines. nih.gov

A general representation of this reaction is the synthesis of methamphetamine from phenylacetone and methylamine, which follows a similar mechanistic pathway. wordpress.comwikimedia.org

Table 1: Key Aspects of Reductive Amination for this compound Synthesis

| Feature | Description |

| Starting Materials | Phenylacetone and Morpholine |

| Key Intermediate | Enamine or Iminium ion |

| Common Reducing Agents | Sodium borohydride, Catalytic Hydrogenation (e.g., with Raney Nickel, Palladium on carbon) designer-drug.com |

| Reaction Type | Two-step, one-pot synthesis |

Cyclization Reactions Utilizing 1,2-Amino Alcohols or Related Precursors

The synthesis of the morpholine ring itself can be achieved through various cyclization strategies, often starting from 1,2-amino alcohols or their derivatives. researchgate.netchemrxiv.orgresearchgate.netnih.gov These methods are fundamental to constructing the core morpholine heterocycle, which can then be further functionalized. A common approach involves the reaction of a 1,2-amino alcohol with a two-carbon electrophile. chemrxiv.orgchemrxiv.org

For instance, a general and efficient protocol for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide. chemrxiv.orgchemrxiv.org This method is noted for its high yields and redox-neutral conditions. chemrxiv.orgnih.gov Another classical approach is the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, which proceeds through a morpholinone intermediate that is subsequently reduced. chemrxiv.org

While not a direct synthesis of this compound, these cyclization methods produce the morpholine scaffold, which can then be alkylated as described in the following section.

Coupling Reactions and N-Alkylation Approaches

Direct N-alkylation of morpholine with a suitable 2-phenylpropyl electrophile is a straightforward approach to synthesize this compound. This method involves the reaction of morpholine with a compound such as 2-phenylpropyl halide (e.g., bromide or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

The use of ionic liquids as solvents has been shown to be an efficient medium for the N-alkylation of various nitrogen heterocycles, including morpholine. organic-chemistry.org This approach can offer advantages such as milder reaction conditions, higher yields, and the potential for solvent recycling. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern and versatile approach for the formation of C-N bonds. nih.gov While more commonly applied to aryl halides, these methods can, in principle, be adapted for the synthesis of N-alkylated compounds. nih.gov

Novel Synthetic Approaches and Catalyst Development

Recent advances in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of substituted morpholines, with a focus on catalysis and stereoselectivity.

Transition Metal Catalysis in Morpholine Synthesis

Transition metal catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, including morpholines. researchgate.netresearchgate.netmdpi.commdpi.comfrontiersin.org Various transition metals, such as palladium, copper, gold, and iron, have been employed to catalyze the formation of the morpholine ring or to introduce substituents. nih.govfrontiersin.orgorganic-chemistry.orgrsc.org

For example, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines from ethanolamine (B43304) derivatives and aryl or alkenyl bromides. nih.govnih.gov This strategy allows for the creation of diverse substitution patterns on the morpholine ring. nih.govnih.gov Gold-catalyzed cyclization of alkynylamines or alkynylalcohols provides another efficient route to morpholine derivatives. rsc.org

More recently, photocatalytic methods have emerged as a powerful strategy for the synthesis of morpholines. These reactions often utilize a visible-light-activated photocatalyst in conjunction with a Lewis or Brønsted acid to achieve high yields and diastereoselectivity in the annulation of readily available starting materials. acs.org

Table 2: Examples of Transition Metal-Catalyzed Morpholine Synthesis

| Catalyst System | Reaction Type | Substrates | Reference |

| Pd(OAc)2 / P(2-furyl)3 | Carboamination | Substituted ethanolamine derivative and aryl bromide | nih.govnih.gov |

| Gold Catalyst | Cascade Cyclization/Isomerization | Alkynylamines or alkynylalcohols | rsc.org |

| Iron(III) Chloride | Diastereoselective Cyclization | 1,2-amino ethers with an allylic alcohol | organic-chemistry.org |

| Visible-light photocatalyst | Diastereoselective Annulation | Imines with remote benzylic C-H bonds | acs.org |

Stereoselective Synthesis and Chiral Induction

The development of stereoselective methods for the synthesis of chiral morpholines is of significant interest due to the prevalence of such motifs in biologically active compounds. researchgate.netnih.govbanglajol.infonih.govnih.govresearchgate.net These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

One approach involves the use of chiral starting materials, such as enantiomerically pure amino alcohols, which can be converted into chiral morpholines through various synthetic sequences. nih.govnih.govnih.gov For example, a four-step synthesis starting from an enantiopure amino alcohol can yield cis-3,5-disubstituted morpholines as single stereoisomers. nih.govnih.gov

Another strategy employs chiral catalysts or auxiliaries to induce stereoselectivity in the reaction. nih.govacs.org Organocatalysis has been successfully applied to the enantioselective synthesis of C2-functionalized morpholines. nih.gov Additionally, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols using reagents like bromine can produce chiral morpholines with high stereocontrol. banglajol.info The use of chiral auxiliaries, such as pseudoephedrine, in reactions with arylglyoxals can lead to chiral morpholinones, which are precursors to chiral 1,2-amino alcohols. nih.gov

Green Chemistry Principles in Synthesis Optimization

The synthesis of this compound and its derivatives is increasingly being scrutinized through the lens of green chemistry. The goal is to develop more environmentally benign and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. Key green chemistry principles being applied to the optimization of morpholine synthesis, which are relevant to this compound, include the use of catalytic reactions, one-pot syntheses, and the selection of greener solvents.

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses of morpholines often employ volatile organic compounds (VOCs) that are harmful to the environment and human health. Researchers are now focusing on the use of greener alternatives such as water, ionic liquids, or supercritical fluids. nih.gov For example, the development of water-based synthetic methods for morpholine derivatives is a significant step towards a more sustainable process. nih.gov

Furthermore, the optimization of reaction conditions, such as temperature and pressure, plays a crucial role in minimizing energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and improved yields. researchgate.net The principles of atom economy are also being considered, with synthetic strategies being designed to maximize the incorporation of all materials used in the process into the final product.

Derivatization and Analog Synthesis

The derivatization of this compound and the synthesis of its analogues are key areas of research aimed at exploring and optimizing its chemical and biological properties. nih.govresearchgate.nete3s-conferences.org These modifications typically focus on three main areas: the phenylpropyl side chain, the morpholine ring system, and the exploration of structural analogues and isomers.

Modification of the Phenylpropyl Side Chain

Modifications to the 2-phenylpropyl side chain can significantly influence the molecule's properties. Researchers have investigated various substitutions on the phenyl ring to understand their impact on activity. For example, the introduction of different functional groups, such as halogens, alkyl, or alkoxy groups, at various positions on the phenyl ring can alter the electronic and steric properties of the molecule. nih.gov

The length and branching of the propyl chain are also important factors. Studies on related compounds have shown that varying the linker between the phenyl and morpholine moieties can affect biological activity. nih.gov For instance, the synthesis of analogues with shorter or longer alkyl chains, or with different substitution patterns on the chain, allows for a systematic exploration of the structure-activity relationship (SAR).

Below is a table summarizing representative modifications of the phenylpropyl side chain and their potential effects, based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Effect |

| Phenyl Ring Substitution | To alter electronic and steric properties | Modulation of binding affinity and selectivity |

| Alkyl Chain Length Variation | To optimize spatial orientation and flexibility | Impact on receptor binding and pharmacokinetic properties |

| Alkyl Chain Branching | To introduce steric hindrance and chirality | Influence on metabolic stability and target interaction |

Substitution on the Morpholine Ring System

The morpholine ring itself can be a target for derivatization to fine-tune the compound's properties. The introduction of substituents on the carbon atoms of the morpholine ring can introduce conformational constraints and new interaction points. nih.govnih.gov For example, the synthesis of 2,6-dimethylmorpholine (B58159) derivatives has been a subject of interest, as seen in the fungicide fenpropimorph. herts.ac.ukwikipedia.org The stereochemistry of these substituents is often crucial for biological activity.

The nitrogen atom of the morpholine ring is another key site for modification. While in this compound this nitrogen is already substituted, in the synthesis of analogues, the nature of the substituent can be varied. This can include the introduction of different alkyl or aryl groups, or even the incorporation of the nitrogen into a larger heterocyclic system.

The following table outlines potential modifications to the morpholine ring and their intended outcomes.

| Modification | Rationale | Potential Effect |

| C-2 and C-6 Substitution | To introduce chirality and steric bulk | Alteration of conformational preferences and binding modes |

| C-3 and C-5 Substitution | To modify polarity and hydrogen bonding capacity | Influence on solubility and pharmacokinetic profile |

| N-Substituent Variation | To explore different chemical space | Modulation of overall lipophilicity and target engagement |

Exploration of Structural Analogues and Isomers

The exploration of structural analogues and isomers of this compound is crucial for a comprehensive understanding of its SAR. nih.govresearchgate.nete3s-conferences.org This includes the synthesis and evaluation of positional isomers, where the connectivity of the phenylpropyl group to the morpholine ring is varied, and stereoisomers, arising from the chiral center in the propyl chain.

The compound this compound is chiral, and its enantiomers can exhibit different biological activities and metabolic profiles. herts.ac.uk The synthesis of enantiomerically pure forms is therefore a significant area of research. nih.govbanglajol.info This can be achieved through asymmetric synthesis or by the separation of racemic mixtures.

Furthermore, the synthesis of bioisosteres, where the morpholine ring is replaced by other heterocyclic systems, can lead to the discovery of novel compounds with improved properties. nih.gov For example, replacing the oxygen atom in the morpholine ring with a sulfur atom to give a thiomorpholine (B91149) analogue can significantly alter the compound's physicochemical properties and biological activity.

The table below summarizes the different types of structural analogues and isomers that can be explored.

| Type of Analogue/Isomer | Description | Rationale for Exploration |

| Positional Isomers | Variation in the attachment point of the side chain | To understand the importance of substituent positioning for activity |

| Enantiomers | Non-superimposable mirror images | To investigate stereospecific interactions with biological targets |

| Diastereomers | Stereoisomers that are not mirror images | To explore the effect of multiple chiral centers |

| Bioisosteres | Replacement of the morpholine ring with other heterocycles | To improve pharmacokinetic properties and explore new interactions |

Advanced Spectroscopic and Analytical Characterization for Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 4-(2-phenylpropyl)morpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Elucidation of Conformational Preferences and Stereochemistry

The morpholine (B109124) ring typically adopts a chair conformation, which can undergo ring inversion. The orientation of the N-substituent (equatorial versus axial) and the rotational freedom around the N-CH₂ bond are key conformational features. In N-substituted morpholines, the chair conformation is generally preferred. researchgate.net The substituent on the nitrogen atom can influence the ring's conformational equilibrium. researchgate.net

For this compound, the bulky 2-phenylpropyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. The stereochemistry at the chiral center in the 2-phenylpropyl substituent will also influence the local magnetic environment of the morpholine ring protons. The coupling constants (J-values) between adjacent protons, particularly within the morpholine ring, are crucial for determining their dihedral angles and thus the ring's conformation. researchgate.net For instance, large axial-axial couplings (typically 8-13 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) in the proton NMR spectrum would provide strong evidence for a specific chair conformation. researchgate.net

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is utilized, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹H COSY: This experiment reveals proton-proton coupling networks within the molecule. For this compound, cross-peaks would be expected between the protons of the morpholine ring, showing the connectivity between the -OCH₂- and -NCH₂- groups. nih.gov Additionally, correlations within the 2-phenylpropyl side chain would be observed, for example, between the methine proton and the adjacent methylene (B1212753) and methyl protons. magritek.com

HSQC: This experiment correlates each proton with its directly attached carbon atom. columbia.edu It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. The distinct chemical shifts of the morpholine ring carbons (typically with the -OCH₂- carbons downfield of the -NCH₂- carbons) and the carbons of the phenylpropyl side chain can be definitively assigned. nih.gov

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. wisc.edu It is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC correlations would be expected from the protons on the nitrogen-adjacent methylene group of the morpholine ring to the first carbon of the propyl chain, and from the benzylic protons to the aromatic carbons, thus confirming the connectivity between the morpholine ring and the phenylpropyl substituent. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 (m) | 126.0 - 145.0 |

| Morpholine-H (O-CH₂) | ~3.70 (t) | ~67.0 |

| Morpholine-H (N-CH₂) | ~2.50 (t) | ~54.0 |

| Phenylpropyl-CH | ~2.90 (m) | ~38.0 |

| Phenylpropyl-CH₂ | ~2.60 (m) | ~40.0 |

| Phenylpropyl-CH₃ | ~1.20 (d) | ~20.0 |

Note: These are estimated values based on data from similar N-substituted morpholines and phenylpropyl derivatives. Actual experimental values may vary.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For this compound (C₁₃H₁₉NO), HRMS can be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₃H₂₀NO⁺ | 206.1539 |

Fragmentation Pathway Analysis

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Alpha-cleavage: Cleavage of the bond between the nitrogen and the propyl chain, leading to the formation of a stable morpholinium ion (m/z 86) or a resonance-stabilized benzyl (B1604629) cation (m/z 91) through cleavage of the C-C bond adjacent to the phenyl group.

Benzylic cleavage: Fission of the bond between the first and second carbon of the propyl chain is highly probable, leading to the formation of the tropylium (B1234903) ion (C₇H₇⁺, m/z 91), a common and stable fragment in molecules containing a benzyl group.

Loss of the morpholine ring: Fragmentation can also occur within the morpholine ring itself, leading to characteristic losses. For instance, cleavage of the morpholine ring can result in a characteristic methylene-morpholine cation with an m/z of 100. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups present. pressbooks.pub Key expected absorptions include:

C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹).

C-H stretching vibrations of the aliphatic CH₂, and CH₃ groups (around 2850-2960 cm⁻¹).

C-O-C stretching of the morpholine ether linkage (a strong band around 1115 cm⁻¹).

C-N stretching of the tertiary amine (in the region of 1250-1020 cm⁻¹).

Aromatic C=C stretching vibrations (typically two bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. scielo.org.mx Aromatic ring vibrations, particularly the ring-breathing mode, are often strong in the Raman spectrum. The symmetric C-O-C stretching of the morpholine ring should also be Raman active.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Stretch | ~1115 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to ensure the purity of the synthesized compound and to isolate it from starting materials, byproducts, and other impurities.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile (gas) and stationary phases.

Detailed research findings indicate that GC coupled with mass spectrometry (GC-MS) is a highly effective method for the analysis of morpholine and its derivatives. nih.gov Although direct GC analysis of this compound is feasible, derivatization can sometimes be employed to enhance volatility or detection sensitivity, as demonstrated in methods developed for other morpholine-containing compounds. nih.gov For purity assessment, the area of the peak corresponding to this compound in the chromatogram is compared to the total area of all peaks, allowing for a quantitative measure of its purity. The technique is also sensitive enough to detect trace impurities that might co-elute in other methods. For instance, GC has been successfully used for the determination of fenpropimorph, a complex morpholine derivative, in agricultural samples. thegoodscentscompany.com

Table 1: Representative GC Parameters for Morpholine Derivative Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | nih.gov |

| Column | Capillary columns (e.g., DB-5ms, HP-5) | researchgate.net |

| Carrier Gas | Helium or Nitrogen | nih.gov |

| Injection Mode | Split/Splitless | researchgate.net |

| Temperature Program | Optimized temperature gradient (e.g., initial temp 80°C, ramp to 280°C) | researchgate.net |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.gov |

| Derivatization | Optional (e.g., nitrosation for certain analyses) | nih.gov |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the purification and purity analysis of this compound. This technique is suitable for compounds that may not be sufficiently volatile or stable for GC analysis. Separation is based on the compound's interaction with a solid stationary phase (packed into a column) as it is carried through by a liquid mobile phase.

Reverse-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A study on the related compound 4-phenylmorpholine (B1362484) details a reverse-phase method using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for the preparative isolation of the target compound from impurities. sielc.com Furthermore, LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for detecting trace amounts of morpholine derivatives in complex matrices. nifc.gov.vn This high sensitivity makes it an ideal method for confirming purity at very low levels. nifc.gov.vn

Table 2: Typical LC Conditions for Morpholine Compound Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | C18 or mixed-mode columns (e.g., Newcrom R1, Coresep 100) | sielc.comhelixchrom.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with acid modifier (e.g., formic acid, acetic acid) | sielc.comnifc.gov.vn |

| Detector | UV-Vis Detector or Mass Spectrometer (MS/MS) | nifc.gov.vn |

| Flow Rate | 0.5 - 1.5 mL/min | helixchrom.com |

| Application | Purity assessment, preparative isolation, and trace analysis | sielc.comnifc.gov.vn |

The this compound molecule possesses a chiral center at the C2 position of the propyl group, meaning it exists as a pair of non-superimposable mirror images called enantiomers. registech.com These enantiomers are identical in most physical and chemical properties and therefore cannot be separated by achiral chromatographic methods like standard GC or LC. registech.com

Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase (CSP) to resolve enantiomers. csfarmacie.cz The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. registech.com Determining the enantiomeric purity, or enantiomeric excess (ee), is critical, as different enantiomers of a compound can exhibit vastly different biological activities. csfarmacie.cz

Commonly used CSPs for separating chiral amines and related compounds include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns. registech.comchromatographyonline.com The selection of the appropriate CSP and mobile phase is crucial and often requires empirical method development to achieve optimal separation of the (R)- and (S)-enantiomers of this compound. registech.com

X-ray Crystallography for Solid-State Structure Determination

The process requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. nih.gov The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not widely published, analysis of related morpholine derivatives provides insight into the expected structural features. nih.govmdpi.com For example, studies on other N-substituted morpholines show that the morpholine ring adopts a stable chair conformation. nih.gov X-ray analysis also elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of molecules in the crystal lattice. mdpi.com This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: Illustrative Crystallographic Data for Morpholine Derivatives

| Parameter | Example Value (for a related morpholine compound) | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.govmdpi.com |

| Space Group | P2₁/n or C2/c | nih.govmdpi.com |

| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) | mdpi.com |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | nih.govmdpi.com |

| Key Conformation | Morpholine ring in a chair conformation | nih.gov |

| Intermolecular Interactions | C-H···O hydrogen bonds, van der Waals forces | mdpi.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from its electronic structure. nih.govajchem-a.com These calculations provide a static, gas-phase view of the molecule's preferred geometries and electronic configurations.

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. ajchem-a.comresearchgate.net

In morpholine-containing compounds, the lone pair of electrons on the nitrogen atom significantly influences the HOMO energy. nih.govresearchgate.net Theoretical calculations on related structures show that the HOMO is often localized on the morpholine (B109124) and phenyl rings, acting as the primary electron donor region. The LUMO, conversely, tends to be distributed over the phenyl ring, serving as the electron acceptor. researchgate.netscispace.com Protonation of the morpholine nitrogen, as might occur in an acidic environment, can effectively lower the LUMO energy, altering the molecule's electronic properties. nih.gov DFT calculations, often using the B3LYP functional, are employed to determine these energy levels. ajchem-a.comnih.gov

Table 1: Hypothetical Frontier Orbital Energies for 4-(2-phenylpropyl)morpholine

This table presents typical data that would be generated from DFT calculations for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | 5.60 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

This compound possesses significant conformational flexibility due to the rotatable bonds in its structure. The morpholine ring typically adopts a stable chair conformation. nih.gov The primary sources of conformational variance are the rotations around the C-N bond connecting the propyl chain to the morpholine ring and the C-C bonds within the propyl chain itself.

Conformation analysis involves mapping the potential energy surface (PES) to identify stable, low-energy conformers. nih.gov Theoretical studies on similar heterocyclic compounds show that such analyses can reveal multiple energy minima corresponding to different spatial arrangements of the substituents. nih.gov These calculations help determine the most probable structures of the molecule under investigation.

Table 2: Hypothetical Relative Energies of Key Conformers

This table illustrates how the relative stability of different conformers would be presented.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Phenyl group in an extended, anti-periplanar position relative to the morpholine ring. | 0.00 |

| 2 | Gauche arrangement of the phenyl group. | +1.25 |

| 3 | Alternative gauche arrangement of the phenyl group. | +1.40 |

Quantum chemical calculations are widely used to predict spectroscopic data, which is invaluable for validating experimentally determined structures.

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using methods like Density Functional Theory (DFT) and machine learning models trained on extensive datasets. nih.govnih.gov These calculations help in assigning the signals observed in experimental NMR spectra to specific atoms within the molecule. arxiv.org Quantum mechanical approaches often achieve root mean square errors (RMSE) of 0.2–0.4 ppm for ¹H shifts. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (corresponding to IR and Raman spectra) is a standard output of geometry optimization in quantum chemistry. nih.gov Comparing the predicted vibrational modes with experimental spectra helps confirm the presence of specific functional groups and validates the computed minimum-energy structure.

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Shifts

This table provides an example of how predicted spectroscopic data is compared with experimental results for structural verification.

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|

| Morpholine C (alpha to N) | 53.5 | 53.1 |

| Morpholine C (alpha to O) | 67.0 | 66.7 |

| Phenyl C (ipso) | 141.2 | 140.8 |

| Propyl CH | 35.8 | 35.4 |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, accounting for temperature, pressure, and solvent effects.

To understand how this compound behaves in a biological or chemical solution, MD simulations are performed. The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water), and its trajectory is calculated over a period typically ranging from nanoseconds to microseconds. rsc.org

These simulations reveal the flexibility of the molecule, showing transitions between different conformational states. peerj.com Analysis of the simulation can quantify the population of different conformers in solution and the timescales of their interconversion, providing a more realistic view of the molecule's structural preferences than gas-phase calculations alone.

In the context of drug discovery, MD simulations are crucial for studying how a ligand like this compound interacts with a biological target, such as a protein receptor or enzyme. nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run on the ligand-protein complex. nih.govpeerj.com

The simulation provides detailed information on the stability of the binding pose and the specific interactions that maintain it. nih.gov Key metrics analyzed include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket.

Hydrogen Bonds: To identify and quantify key polar interactions.

Hydrophobic Contacts: To map non-polar interactions with protein residues.

Binding Free Energy: Calculated using methods like MM/PBSA to estimate the strength of the interaction. peerj.com

Table 4: Example of Ligand-Target Interaction Analysis from a Hypothetical MD Simulation

This table summarizes typical results from an MD simulation studying the interaction of a ligand with a protein target.

| Interaction Parameter | Finding | Implication |

|---|---|---|

| Ligand RMSD | Stable at 1.5 Å after 20 ns | The ligand maintains a consistent binding pose within the target site. |

| Hydrogen Bonds | A persistent H-bond forms between the morpholine oxygen and a Serine residue (present >85% of simulation time). | This polar interaction is a critical anchor for binding. |

| Hydrophobic Interactions | The phenyl ring forms stable contacts with Leucine and Phenylalanine residues. | Van der Waals forces contribute significantly to the binding affinity. |

| MM/PBSA Binding Energy | -45.2 kcal/mol | Indicates a strong and favorable binding interaction. |

Docking Studies to Elucidate Molecular Interactions (in vitro research context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biochemical research, this is crucial for understanding how a ligand, such as this compound, might interact with a protein or other macromolecular target.

A thorough review of the scientific literature reveals a notable absence of specific molecular docking studies for the compound this compound. While the morpholine moiety is a common scaffold in many biologically active compounds, and numerous docking studies have been performed on various morpholine derivatives, direct research into the binding modes of this compound with specific biochemical targets is not publicly available at this time.

To provide a contextual understanding of how such studies are conducted, research on other morpholine-containing molecules can be examined. For instance, docking studies on different morpholine derivatives have revealed key interactions with various biological targets. These interactions often involve the morpholine ring's nitrogen and oxygen atoms forming hydrogen bonds or other polar interactions within the target's binding site. mdpi.com The phenyl group, similar to the one in this compound, typically engages in hydrophobic or π-π stacking interactions with aromatic residues of the protein target. mdpi.com

For illustrative purposes, the following table presents hypothetical binding interactions that could be investigated for this compound if it were to be docked into a theoretical protein binding site. It is crucial to note that this table is a generalized representation and is not based on actual experimental or computational data for this compound.

Table 1: Hypothetical Binding Mode Predictions for this compound

| Potential Interacting Residue (Amino Acid) | Type of Interaction | Functional Group of this compound Involved |

|---|---|---|

| Aspartic Acid, Glutamic Acid | Hydrogen Bond | Morpholine Nitrogen (protonated) |

| Serine, Threonine, Tyrosine | Hydrogen Bond | Morpholine Oxygen |

| Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Phenyl Ring |

Virtual screening is a computational technique used in early-stage drug discovery research to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either ligand-based or structure-based.

Similar to the lack of specific docking studies, there is no publicly available research detailing the virtual screening of analogues of this compound. In a typical virtual screening campaign, a known active ligand (for ligand-based screening) or the three-dimensional structure of a biological target (for structure-based screening) is used to screen a database of chemical compounds.

Had such a study been conducted on analogues of this compound, researchers would have created a library of structurally similar compounds by modifying the core structure. These modifications could include altering the substitution pattern on the phenyl ring, replacing the morpholine ring with other heterocycles, or changing the length and branching of the propyl linker. The aim would be to identify analogues with potentially improved binding affinity, selectivity, or other desirable properties for research purposes.

The following table provides an example of what a virtual screening library of this compound analogues might look like. This is a hypothetical representation to illustrate the concept.

Table 2: Illustrative Examples of a Virtual Screening Library for this compound Analogues

| Analogue ID | Structural Modification from this compound | Research Rationale |

|---|---|---|

| Analog-001 | 4-fluoro substitution on the phenyl ring | To investigate the effect of electron-withdrawing groups on binding. |

| Analog-002 | Replacement of the morpholine ring with a thiomorpholine (B91149) ring | To explore the impact of the heteroatom on polar interactions. mdpi.com |

| Analog-003 | Shortening of the propyl linker to an ethyl linker | To assess the importance of the linker length for optimal positioning in the binding pocket. |

Biochemical Interaction Studies and Mechanistic Research in Vitro Focus Only

Enzyme Kinetic Studies (Inhibition/Activation)

Comprehensive searches of scientific literature and chemical databases did not yield specific data on the enzyme kinetic properties of 4-(2-phenylpropyl)morpholine. The following sections outline the standard methodologies used for such characterizations, which have not yet been publicly applied to this specific compound.

No published studies detailing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound for any enzyme were identified.

In enzyme kinetics, the IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While it is a common measure of inhibitor potency, it can be influenced by factors such as the concentration of the substrate. researchgate.net

The inhibition constant (Ki) is a more absolute measure of an inhibitor's binding affinity. researchgate.net It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. The Cheng-Prusoff equation is often used to calculate Ki from an experimentally determined IC50 value, provided the substrate concentration and the Michaelis constant (Km) are known. researchgate.net

Table 1: Enzyme Binding Affinity Data for this compound

| Enzyme Target | IC50 (nM) | Ki (nM) | Assay Conditions | Source |

|---|

There is no available data from in vitro studies on the specificity or selectivity of this compound for particular enzymes.

Enzyme selectivity studies are crucial to understanding a compound's pharmacological profile. These investigations typically involve screening the compound against a panel of different enzymes to determine its inhibitory activity. A compound is considered selective if it inhibits a specific target enzyme at significantly lower concentrations than other enzymes. nih.gov This is a critical aspect of drug discovery, as high selectivity can lead to fewer off-target effects. For instance, studies on morpholine (B109124) derivatives have aimed to establish their selectivity for targets like serotonin (B10506) and noradrenaline reuptake transporters. nih.gov

Receptor Binding Assays (In Vitro)

No specific in vitro receptor binding data for this compound is present in the available scientific literature. The structural class of phenylalkylamines, to which this compound belongs, has been investigated for activity at various receptors, but specific affinity values for this molecule have not been reported.

There are no published reports on the ligand-receptor affinity (such as Kd, Ki) or receptor occupancy for this compound at any known receptor.

Receptor binding assays are used to measure the affinity of a ligand for a receptor. nih.gov The dissociation constant (Kd) is a key parameter determined from these assays, indicating the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies a higher binding affinity. Competitive binding assays, using a radiolabeled ligand, are commonly employed to determine the inhibition constant (Ki) of a test compound, which reflects its affinity for the receptor. nih.gov Structure-activity relationship (SAR) studies on related phenylpropylamine structures have explored how chemical modifications influence binding to targets like sigma receptors. sigmaaldrich.com

Table 2: Receptor Binding Affinity Data for this compound

| Receptor Target | Radioligand | Tissue/Cell Source | Ki (nM) | Kd (nM) | Bmax (fmol/mg) | Source |

|---|

There is no scientific evidence from in vitro assays to suggest that this compound acts as an allosteric modulator at any receptor.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. researchgate.net They can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. Investigating allosteric modulation often involves functional assays where the effect of the primary ligand is measured in the presence and absence of the potential modulator. For example, studies on atypical inhibitors of the dopamine (B1211576) transporter (DAT) have identified compounds that bind to sites that are not the primary dopamine binding site, thereby altering transporter function non-competitively. researchgate.net

Cellular Biochemical Pathway Modulation (In Vitro Cell-Based Assays)

No data from in vitro cell-based assays describing the effects of this compound on any cellular biochemical pathways have been published.

In vitro cell-based assays are essential for understanding how a compound affects cellular functions. These assays can measure a wide range of endpoints, such as changes in second messenger levels (e.g., cAMP), gene expression, protein phosphorylation, or cell viability. sci-hub.see3s-conferences.org For example, morpholine-containing compounds have been investigated for their ability to modulate pathways involved in cancer cell growth. sci-hub.se Such studies provide crucial insights into a compound's mechanism of action at a cellular level.

Molecular Target Engagement Studies

In vitro research has identified the primary molecular targets of this compound and its structural analogs as the monoamine transporters. Specifically, these compounds interact with the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT). nih.govnih.gov The primary mechanism of engagement is the inhibition of neurotransmitter reuptake, which increases the concentration of these monoamines in the synaptic cleft. drugbank.comwikipedia.org

The binding affinity of these compounds to the transporters is determined through radioligand binding assays. In these experiments, the ability of a test compound to displace a known radioactive ligand from the transporter is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is calculated. A lower IC50 value signifies a higher binding affinity. For instance, the parent compound of this structural class, phenmetrazine, is a potent substrate for both norepinephrine and dopamine transporters. nih.gov

Studies on analogs, such as those with substitutions on the phenyl ring, have provided insight into how structural modifications affect target engagement. The data below for a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers, which share pharmacophoric features with phenylpropylmorpholines, illustrate the high affinity for the dopamine transporter. nih.gov

| Compound (4'-substituent) | DAT Ki (nM) |

|---|---|

| Hydrogen (2a) | 1.8 |

| Fluoro (2b) | 1.3 |

| Chloro (2c) | 0.5 |

| Bromo (2d) | 0.8 |

| Iodo (2e) | 0.5 |

| Methyl (2f) | 0.8 |

Investigation of Signal Transduction Pathways

By blocking dopamine reuptake at the presynaptic neuron, this compound and related compounds lead to an increased concentration of dopamine in the synapse. wikipedia.orgpatsnap.com This elevation in extracellular dopamine enhances the activation of postsynaptic dopamine receptors, which in turn modulates intracellular signal transduction pathways. nih.govwikipedia.org

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to different G-proteins and have opposing effects on the production of the second messenger, cyclic AMP (cAMP). nih.gov

D1-like Receptor Signaling: Activation of D1-like receptors typically stimulates the Gs alpha subunit (Gαs), which activates the enzyme adenylyl cyclase. This leads to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream proteins, thereby regulating neuronal excitability, gene expression, and synaptic plasticity. nih.govnih.gov

D2-like Receptor Signaling: Conversely, activation of D2-like receptors is coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in a decrease in cAMP production and reduced PKA activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biochemical Targets

Positional Scanning and Substituent Effects on In Vitro Activity

The systematic modification of the this compound scaffold has been crucial in understanding the structure-activity relationships (SAR) that govern its interaction with monoamine transporters. Studies on related analogs demonstrate that the nature and position of substituents on the phenyl ring significantly influence binding affinity and selectivity. nih.govgoogle.com

For example, research on phenmetrazine analogs shows that adding substituents to the phenyl ring can alter potency. nih.gov A patent for a series of phenmetrazine analogs provides data on how different substituents impact dopamine (DA) and serotonin (5-HT) release, as well as serotonin uptake inhibition. google.com This highlights the sensitivity of the monoamine transporters to the electronic and steric properties of the phenyl ring substituent.

| Compound (Substituent) | DA Release | 5-HT Release | 5-HT Uptake |

|---|---|---|---|

| Unsubstituted | 87 | 3246 | 38 |

| 3-Fluoro | 43 | 2558 | 30 |

| 3-Chloro | 27 | >10000 | 45 |

| 4-Chloro | 19 | 1172 | 34 |

| 3,4-Dichloro | 12 | 278 | 22 |

The data indicate that electron-withdrawing groups, such as chloro substituents, can enhance dopamine releasing potency. Specifically, a 3,4-dichloro substitution resulted in the most potent analog for dopamine release in this series. google.com

Stereochemical Influence on Biochemical Interactions

Stereochemistry is a critical factor in the biochemical interactions of phenylpropylmorpholine derivatives. The presence of chiral centers means that these compounds can exist as different stereoisomers (enantiomers and diastereomers), which can have markedly different binding affinities and functional activities at their biological targets. nih.gov

This stereoselectivity is well-documented for phenmetrazine, which has two chiral centers. The different enantiomers of phenmetrazine and its N-methylated analog, phendimetrazine, show varying potencies at the monoamine transporters. This suggests that the binding pockets of DAT, NET, and SERT have a specific three-dimensional architecture that preferentially accommodates one isomer over others. For instance, studies on the transport of chiral phenylethylamine derivatives by human monoamine transporters show that DAT and NET often prefer one enantiomer while SERT may prefer the other. nih.gov

The table below presents data for the enantiomers of a related compound, illustrating the impact of stereochemistry on monoamine transporter inhibition.

| Enantiomer | DAT Inhibition | NET Inhibition | SERT Inhibition |

|---|---|---|---|

| (+)-threo-methylphenidate | 3.5 | 5.3 | 710 |

| (-)-threo-methylphenidate | 35 | 82 | 4700 |

Note: Data for methylphenidate, a functionally and structurally related piperidine (B6355638) derivative, is shown to illustrate the principle of stereoselectivity.

Scaffold Hopping and Isosteric Replacement Studies

To explore new chemical space and optimize the properties of this compound-like compounds, medicinal chemists employ strategies such as scaffold hopping and isosteric replacement. nih.govacs.org

Scaffold Hopping: This strategy involves replacing the central morpholine core with a different heterocyclic system while aiming to retain or improve biological activity. nih.gov The goal is to identify novel chemical series with potentially better pharmacological or pharmacokinetic profiles. acs.org For central nervous system (CNS) drugs, the morpholine ring is often used as a scaffold to correctly position the necessary pharmacophoric elements for target interaction. nih.gov Hopping to other scaffolds like piperidines, piperazines, or even more rigid bicyclic structures can lead to compounds with altered selectivity and physicochemical properties. wikipedia.org

Isosteric Replacement: This approach involves substituting a part of the molecule, such as the phenyl ring, with a bioisostere—a group with similar steric and electronic properties. drughunter.comacs.org Common bioisosteres for a phenyl ring include other aromatic systems (e.g., thiophene, pyridine) or saturated, conformationally restricted rings like bicyclo[1.1.1]pentane (BCP). chem-space.comnih.gov The goal of isosteric replacement can be to improve metabolic stability, enhance solubility, or escape patent protection. For example, replacing a phenyl ring with a heteroaromatic ring can alter the molecule's susceptibility to metabolism by cytochrome P450 enzymes. acs.org

In Vitro Metabolic Stability and Metabolite Identification in Research Models

In vitro metabolic studies are essential for predicting how a compound like this compound will be processed in the body. These experiments typically use liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govmdpi.com

For morpholine-containing compounds, metabolism is often mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies on analogs like 3-fluorophenmetrazine (B1651833) (3-FPM) and 3,4-methylenedioxyphenmetrazine (MDPM) using human liver microsomes have identified several common metabolic pathways: nih.govuni-saarland.de

Aryl Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring.

N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring.

Alkyl Hydroxylation: Hydroxylation of the propyl side chain.

Degradation of the Ethyl Bridge: Cleavage within the morpholine ring structure.

For MDPM, demethylenation of the methylenedioxy group was a primary metabolic route, exclusively mediated by the CYP2D6 enzyme. nih.govuni-saarland.de Such studies are critical for identifying potential drug-drug interactions, as the compound may inhibit or be a substrate for specific CYP enzymes. nih.gov The identification of metabolites is typically performed using liquid chromatography-mass spectrometry (LC-MS), which allows for the separation and structural elucidation of the metabolic products. mdpi.com

Microsomal Stability Assays

Microsomal stability assays are a standard in vitro method used to determine the intrinsic clearance of a compound. evotec.com These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mttlab.eu The process involves incubating the test compound with liver microsomes and a necessary cofactor, such as NADPH, to initiate metabolic reactions. evotec.com The rate at which the parent compound disappears over time provides a measure of its metabolic stability. springernature.com This information is crucial for predicting a drug's half-life and potential for drug-drug interactions. mttlab.euspringernature.com

Despite the routine nature of these assays in pharmaceutical research, a search of scientific databases yielded no specific data or research articles detailing the microsomal stability of this compound. evotec.comresearchgate.netnih.gov

Hepatic S9 Fraction Studies

Hepatic S9 fractions offer a more comprehensive in vitro model for metabolic studies as they contain both microsomal and cytosolic enzymes. nih.govbioivt.com This allows for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. bioivt.com The S9 fraction is the supernatant obtained after a 9000g centrifugation of a liver homogenate. mdpi.com Similar to microsomal assays, a test compound is incubated with the S9 fraction and appropriate cofactors to observe its metabolic transformation. nih.gov

However, as with microsomal stability, there is no specific information available in the public domain regarding studies conducted on this compound using hepatic S9 fractions.

Identification of Metabolites in In Vitro Systems

A primary goal of in vitro metabolism studies is the identification of the metabolites formed. frontiersin.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically employed to separate and identify the chemical structures of these metabolic products. nih.govdiva-portal.org This information is vital for understanding the metabolic pathways of a compound and for identifying any potentially reactive or pharmacologically active metabolites. frontiersin.orgnih.gov

The metabolic pathways of other structurally related compounds, such as those with morpholine or phenylpropyl moieties, have been investigated. nih.govlookchem.comnih.govals-journal.com For example, studies on other morpholine-containing compounds have identified various metabolic transformations. nih.gov Similarly, research on other phenyl-containing structures has detailed metabolic processes like aromatic hydroxylation. mdpi.comnih.govnih.gov However, without direct experimental data for this compound, any discussion of its potential metabolites would be purely speculative.

Development of Research Oriented Analytical Methodologies

Quantification in Complex Research Matrices (e.g., cell lysates, enzyme assay solutions)

The accurate quantification of 4-(2-phenylpropyl)morpholine in complex biological matrices like cell lysates or enzyme assay solutions presents a significant challenge due to the presence of interfering endogenous substances such as proteins, lipids, and salts. These interferences can affect the accuracy and sensitivity of the analysis, a phenomenon often referred to as the matrix effect. eijppr.com Therefore, a robust sample preparation protocol is crucial to isolate the analyte from these interfering components.

Commonly employed sample preparation techniques suitable for a compound like this compound include:

Protein Precipitation (PPT): This is a straightforward and rapid method where a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the biological sample. This denatures and precipitates the majority of the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, can be further processed or directly injected into the analytical system.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, which is a basic compound, pH adjustment of the aqueous sample to a basic pH would neutralize the charge on the morpholine (B109124) nitrogen, increasing its hydrophobicity. It could then be efficiently extracted into a non-polar organic solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. Based on the compound's properties, a cation-exchange SPE cartridge could be highly effective. nih.gov At an acidic pH, the morpholine nitrogen would be protonated (positively charged), allowing it to bind to the negatively charged sorbent of the cation-exchange column. Interfering components can be washed away, and the pure analyte can then be eluted using a basic solvent or a solvent with a high ionic strength.

For achieving the highest accuracy in quantification, the use of a stable isotope-labeled internal standard (IS) is recommended. An ideal IS for this purpose would be deuterated this compound (e.g., d3 or d5). The IS is added to the sample at the beginning of the extraction process and co-elutes with the analyte, helping to correct for any variability during sample preparation and analysis.

Method Validation for Research Applications

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. iupac.org For research applications, key validation parameters ensure the reliability, reproducibility, and accuracy of the generated data.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This is determined by analyzing a series of calibration standards at different known concentrations. For a sensitive technique like LC-MS/MS, a typical linear range for a research compound might be from 0.5 ng/mL to 500 ng/mL. The data is then plotted, and a linear regression analysis is performed. A correlation coefficient (R²) value of >0.99 is generally considered acceptable, indicating a strong linear relationship. researchgate.net

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. resolian.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range. Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD). For bioanalytical methods, acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the lower limit of quantification). researchgate.net

Table 1: Hypothetical Accuracy and Precision Data for this compound Analysis

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) |

| Low | 1.5 | 1.55 | 103.3 | 6.8 |

| Medium | 75 | 72.9 | 97.2 | 4.5 |

| High | 400 | 408.0 | 102.0 | 3.1 |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. rsc.org For LC-MS/MS methods, the LOQ is often determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. biointerfaceresearch.com For a compound like this compound, a hypothetical LOQ could be in the low ng/mL or even sub-ng/mL range, depending on the sensitivity of the mass spectrometer used. rsc.org

Development of Specific Derivatization Techniques for Analysis

Derivatization is a chemical modification of the analyte to enhance its analytical properties. researchgate.net While modern techniques like LC-MS/MS may not always require derivatization for sensitivity, it can be a valuable tool in certain scenarios:

Gas Chromatography (GC) Analysis: this compound is a relatively polar compound due to the morpholine ring. To improve its volatility and thermal stability for GC analysis, derivatization is often necessary. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens, though as a tertiary amine, this compound lacks active hydrogens on the nitrogen. sigmaaldrich.com However, if impurities with primary or secondary amine groups are present, this technique could be used to differentiate them. nih.gov

Enhanced Detection for HPLC-UV/Fluorescence: Since this compound lacks a strong chromophore or fluorophore (apart from the phenyl group which has a moderate UV absorbance), derivatization can be employed to attach a moiety that provides a strong signal for UV or fluorescence detectors. Reagents that react with tertiary amines are less common than those for primary and secondary amines. However, derivatization could theoretically target other parts of the molecule or be developed based on novel chemistries. For related primary and secondary amines, reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC) are commonly used to create highly fluorescent derivatives. researchgate.netnih.gov

Application of Advanced hyphenated techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules like this compound in complex biological matrices due to its exceptional sensitivity and selectivity. eijppr.comresolian.com

A typical LC-MS/MS method would involve:

Liquid Chromatography (LC): The compound would likely be separated using a reversed-phase C18 column. biointerfaceresearch.comsielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid modifier like formic acid to ensure good peak shape and promote ionization. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would be used to ensure efficient separation from matrix components.

Tandem Mass Spectrometry (MS/MS): The analysis would be performed in the positive electrospray ionization (ESI+) mode, where the morpholine nitrogen would be readily protonated. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high selectivity and significantly reduces background noise.

Table 2: Proposed LC-MS/MS Parameters for this compound

| Parameter | Proposed Setting |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 220.17 (calculated for [C₁₃H₁₉NO + H]⁺) |

| Product Ion (Q3) | A specific fragment resulting from the cleavage of the propyl-morpholine bond or fragmentation of the morpholine ring. |

| Internal Standard | Deuterated this compound |

Comparative Studies and Academic Contextualization

Comparison with Other N-Alkylmorpholine Derivatives

N-alkylmorpholine derivatives constitute a broad class of compounds with diverse biological activities. The morpholine (B109124) ring itself, a saturated heterocycle containing both an ether and a secondary amine functionality, is a common motif in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. acs.orgnih.gov The nature of the N-alkyl substituent plays a crucial role in determining the pharmacological profile of the resulting molecule.

When comparing 4-(2-phenylpropyl)morpholine to other N-alkylmorpholine derivatives, several key structural features come into play. The 2-phenylpropyl group introduces a chiral center and significant lipophilicity, which can influence receptor binding and penetration of the blood-brain barrier (BBB). acs.org In contrast, simpler N-alkyl substituents, such as N-methyl or N-ethyl morpholine, result in more polar, less complex molecules.

A pertinent comparison can be drawn with phenmetrazine (3-methyl-2-phenylmorpholine), a well-known central nervous system (CNS) stimulant. nih.gov Although the phenyl and methyl groups are substituents on the morpholine ring itself in phenmetrazine, rather than on an N-alkyl chain, the general structural similarity provides a basis for postulation. Phenmetrazine acts as a norepinephrine-dopamine releasing agent. wikipedia.org Given the structural analogy, it is plausible that this compound could exhibit similar sympathomimetic and CNS-stimulant properties. Indeed, the synonym for this compound, phenpromethamine, has appeared on lists of prohibited stimulants, suggesting a potential for such activity. nih.govwada-ama.org

Furthermore, studies on other N-substituted morpholines have highlighted a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov The specific arrangement and nature of the substituent on the nitrogen atom are critical for the observed biological effects. For instance, the introduction of aromatic and heteroaromatic moieties can lead to potent and selective inhibitors of various enzymes and receptors. researchgate.net

A comparative analysis of N-alkylmorpholine derivatives is presented in the table below, highlighting the influence of the N-substituent on their primary characteristics.

| Compound | N-Substituent | Key Structural Features | Primary Associated Activities/Properties |

| This compound | 2-phenylpropyl | Chiral, lipophilic, contains a phenyl ring | Postulated CNS stimulant |

| N-Methylmorpholine | Methyl | Simple, polar alkyl group | Industrial catalyst, solvent |

| N-Ethylmorpholine | Ethyl | Simple, polar alkyl group | Industrial catalyst, solvent |

| 4-(3-Arylpropyl)morpholines | 3-arylpropyl | Varies based on aryl group, lipophilic | Antidepressant, MAO inhibitor nih.gov |

| Phenmetrazine | (Ring-substituted) | Phenyl and methyl groups on the morpholine ring | CNS stimulant, norepinephrine-dopamine releasing agent nih.gov |

Relationship to Privileged Scaffolds in Academic Chemical Biology

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are able to bind to multiple, often unrelated, biological targets. acs.org These scaffolds represent a starting point for the design of novel bioactive compounds. The morpholine ring is widely recognized as a privileged structure. acs.orgnih.gov Its inclusion in numerous approved drugs is a testament to its favorable drug-like properties, such as improving the pharmacokinetic profile of a molecule. acs.orgacs.org

The 2-phenethylamine and its derivatives, which are structurally related to the 2-phenylpropyl group in this compound, are also considered privileged fragments in CNS drug discovery. mdpi.com This motif is found in a variety of endogenous neurotransmitters and psychoactive compounds.

Therefore, this compound can be viewed as a combination of two privileged scaffolds: the morpholine ring and the phenylpropyl moiety. This amalgamation suggests a high potential for biological activity, particularly within the central nervous system. The morpholine component can enhance solubility and metabolic stability, while the phenylpropyl group is likely to govern interactions with specific biological targets. acs.org

Exploration of this compound in the Context of Related Research Areas

Given the structural features of this compound, its exploration could be relevant to several areas of academic research:

CNS Drug Discovery: The structural similarity to known CNS stimulants like phenmetrazine suggests that this compound could be investigated for its effects on monoamine transporters and its potential as a psychostimulant or anorectic agent. acs.orgwikipedia.org Research into derivatives could focus on modulating potency and selectivity for different transporters. nih.gov

Neurodegenerative Disorders: The morpholine scaffold has been incorporated into compounds targeting enzymes and receptors implicated in neurodegenerative diseases. acs.org The ability of the morpholine ring to improve BBB permeability makes it an attractive component for CNS-targeted drugs.

Oncology: A vast number of morpholine derivatives have been synthesized and evaluated for their anticancer activity. nih.gov The morpholine moiety is often used to improve the pharmacokinetic properties of kinase inhibitors and other anticancer agents. lookchem.com

Inflammatory and Pain Pathways: N-substituted morpholines have been investigated for their analgesic and anti-inflammatory properties. nih.govresearchgate.net The specific N-substituent is a key determinant of activity in this context.

Future Research Directions in Academic Chemical Synthesis and Biochemical Investigation

The limited specific data on this compound highlights several potential avenues for future academic research:

Stereoselective Synthesis and Pharmacological Evaluation: The 2-phenylpropyl group contains a chiral center. Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound. Subsequent pharmacological evaluation of the individual enantiomers is crucial, as they are likely to exhibit different potencies and selectivities for biological targets. This is a common phenomenon observed in many chiral drugs.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study of analogues of this compound would be highly valuable. This could involve modifications to the phenyl ring (e.g., substitution with electron-withdrawing or -donating groups), alterations to the propyl chain, and substitutions on the morpholine ring itself. Such studies would help to elucidate the key structural features required for a particular biological activity.

In Silico and In Vitro Target Identification: Computational docking studies could be employed to predict potential biological targets for this compound. nih.gov These predictions could then be validated through in vitro binding and functional assays against a panel of receptors and enzymes, particularly those involved in CNS function.

Comparative Pharmacokinetic and Metabolic Studies: A direct comparison of the pharmacokinetic profiles of this compound and its close analogues, such as phenmetrazine, would provide valuable insights into how the N-substituent influences absorption, distribution, metabolism, and excretion (ADME) properties. enamine.net

Q & A

Q. What are the established synthetic routes for 4-(2-phenylpropyl)morpholine, and how can reaction conditions be optimized?

The synthesis of substituted morpholines like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds such as 2-(4-chlorophenyl)morpholine are synthesized by reacting 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., sodium hydroxide) . Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading. Characterization via NMR and mass spectrometry is critical for verifying structural integrity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific safety data for this compound is limited, structurally similar morpholine derivatives (e.g., 4-phenylmorpholine) require precautions such as:

- Wearing nitrile gloves, lab coats, and eye protection .

- Using fume hoods to avoid inhalation of aerosols .

- Immediate washing with soap and water upon skin contact . Refer to SDS sheets of analogous compounds (e.g., CAS 1204-86-0) for hazard mitigation .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

SHELXL is widely used for small-molecule crystallography due to its robust refinement algorithms. Key steps include:

- Inputting diffraction data (e.g., .hkl files) and initial atomic coordinates.

- Using restraints for disordered groups (e.g., the phenylpropyl chain) to improve model accuracy.

- Validating refinement with R-factor convergence and residual density maps . Comparative analysis with related structures (e.g., 4-(2-bromo-4-fluorobenzyl)morpholine) can guide parameterization .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic modification of the phenylpropyl or morpholine moieties. For example:

- Introduce halogens (e.g., fluorine, bromine) to assess electronic effects on biological activity .